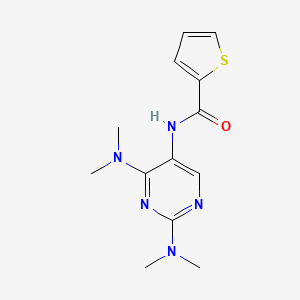

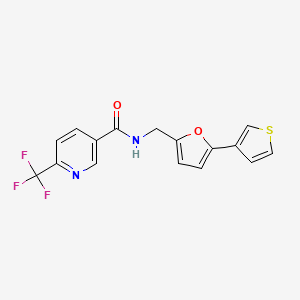

![molecular formula C24H16N4O5 B2575726 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione CAS No. 1326872-16-5](/img/structure/B2575726.png)

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . The molecule also contains a 1,2,4-oxadiazol-5-yl group and a benzylquinazoline-2,4(1H,3H)-dione group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis method involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar, indicating a non-planar overall structure .Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 108–110 °C. Its IR (KBr) vmax is 3140–2926, 1640, 1543 cm −1. The 1 H NMR (CDCl 3, 400 MHz) and 13 C NMR (CDCl 3, 100 MHz) data are also available .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds containing similar structural motifs, such as oxadiazole derivatives linked to quinazolin-4-one rings or compounds with benzo[d][1,3]dioxol-5-yl groups, have been extensively studied. These efforts are aimed at exploring the chemistry of these compounds and understanding their properties. For instance, Dewangan et al. (2016) reported the synthesis of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, highlighting the process of synthesis and structural characterization through spectroscopic methods, indicating the broader interest in developing novel compounds with diverse biological activities Dewangan et al., 2016.

Potential Biological Applications

Several studies have demonstrated the potential biological applications of compounds structurally related to 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione. These applications include anticancer, anti-inflammatory, and analgesic activities, as well as the development of chemosensors.

Anticancer and Anti-inflammatory Activities : Compounds with oxadiazole and quinazolinone moieties have been evaluated for their anticancer and anti-inflammatory activities. For example, compounds synthesized by Dewangan et al. (2016) were tested for their analgesic and anti-inflammatory activities in animal models, showing potent activities and suggesting the potential therapeutic applications of these compounds Dewangan et al., 2016.

Chemosensors : The development of chemosensors based on naphthalimide derivatives for ion detection, as reported by Zhang et al. (2020), showcases another application area. These compounds can serve as efficient reversible colorimetric and fluorescent chemosensors for ions, demonstrating the versatility of structurally related compounds in sensor technology Zhang et al., 2020.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved sources, similar compounds with a benzo[d][1,3]dioxol-5-yl group have shown anticancer activity. For example, 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Future Directions

properties

IUPAC Name |

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-benzyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N4O5/c29-23-17-8-6-16(10-18(17)25-24(30)28(23)12-14-4-2-1-3-5-14)22-26-21(27-33-22)15-7-9-19-20(11-15)32-13-31-19/h1-11H,12-13H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDLNEOGRUWYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

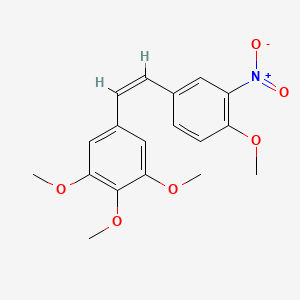

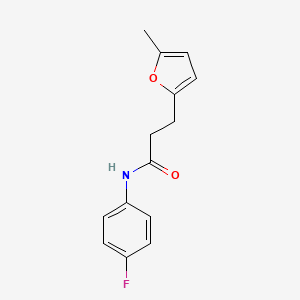

![2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2575645.png)

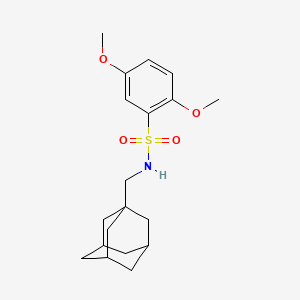

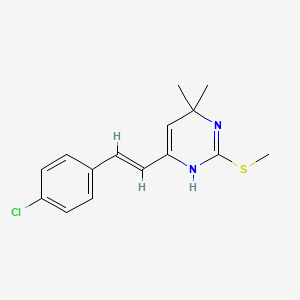

![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2575648.png)

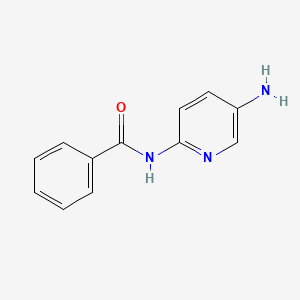

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2575649.png)

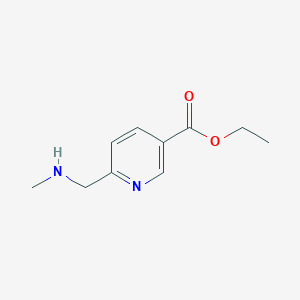

![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)

![2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one](/img/structure/B2575663.png)